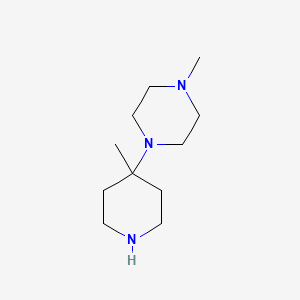
1-Methyl-4-(4-methylpiperidin-4-yl)piperazine
概要
説明
1-Methyl-4-(4-methylpiperidin-4-yl)piperazine is a useful research compound. Its molecular formula is C11H23N3 and its molecular weight is 197.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-4-(4-methylpiperidin-4-yl)piperazine (commonly referred to as MPPY) is a piperazine derivative that has garnered interest due to its potential biological activities. This compound features a piperazine core with a methyl group and a 4-methylpiperidine substituent, contributing to its unique pharmacological profile. While research on MPPY itself is limited, studies on related piperazine compounds provide insights into its possible biological activities.
- Molecular Formula : C12H20N3
- Molecular Weight : Approximately 206.31 g/mol
- Solubility : Soluble in water and various organic solvents due to the presence of three hydrochloride groups in its trihydrochloride form, which enhances its solubility.
Structural Comparison
The following table compares MPPY with structurally similar compounds:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| 1-(Piperidin-4-yl)piperazine trihydrochloride | 1217074-64-0 | Lacks methyl substitution on the piperidine ring |
| 1-Methyl-4-(4-piperidyl)piperazine dihydrochloride | 1219979-73-3 | Contains a piperidine instead of a methylpiperidine |
| 1-Methyl-4-(2-(piperidin-2-yl)ethyl)piperazine | 1220021-54-4 | Features an ethyl substitution on the piperazine |
General Pharmacological Profile
Piperazine derivatives, including MPPY, have been investigated for various biological activities such as:
- Antidepressant
- Anticonvulsant
- Antipsychotic
While specific studies on MPPY are scarce, its structural analogs suggest potential interactions with neurotransmitter systems. For instance, certain piperazine derivatives have shown affinity for serotonin and dopamine receptors, which are crucial in mood regulation and psychotropic effects .
The exact mechanism of action for MPPY remains largely unexplored. However, similar compounds have been noted to interact with various biological receptors, potentially influencing neurotransmission and cellular signaling pathways. The presence of the methylpiperidine moiety may enhance binding affinity and selectivity towards specific targets.
Antidepressant Activity
A study focusing on related piperazine derivatives revealed that modifications in the piperazine structure could lead to enhanced antidepressant effects. For instance, compounds with specific substitutions demonstrated significant activity in animal models of depression . Although MPPY has not been directly tested, it may exhibit similar properties based on its structural characteristics.
Anticancer Potential
Research into piperazine derivatives has also highlighted their potential anticancer properties. A derivative structurally related to MPPY was shown to induce apoptosis in cancer cell lines through the inhibition of key kinases involved in cell proliferation and survival . This suggests that MPPY may warrant investigation for similar anticancer activities.
Antimicrobial Properties
Piperazine compounds have been reported to possess antimicrobial activity against various pathogens. For example, studies indicated that certain derivatives could inhibit bacterial growth by disrupting cellular processes. The potential antimicrobial action of MPPY could be an avenue for future research.
科学的研究の応用
Pharmacological Applications
MPPY has been studied for its potential interactions with various biological receptors, suggesting several pharmacological applications:
Synthesis and Chemical Behavior
The synthesis of MPPY typically involves several steps that can be adapted based on desired purity and yield. The compound can undergo reactions typical of piperazine derivatives, including:
- Alkylation Reactions : Modifying the piperazine core through alkylation can enhance its pharmacological profile.
- Receptor Interaction Studies : Investigating how MPPY interacts with neurotransmitter receptors can provide insights into its mechanism of action.
While direct case studies specifically focusing on MPPY are scarce, related research provides insights into its potential applications:
- Neurochemical Studies : Investigations into piperazine derivatives have highlighted their ability to affect serotonin and dopamine pathways, which are critical in mood regulation and psychotropic effects.
- Drug Development Initiatives : Ongoing research in medicinal chemistry aims to develop new drugs based on the structural framework of piperazines, including MPPY, targeting neurological disorders.
特性
IUPAC Name |
1-methyl-4-(4-methylpiperidin-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-11(3-5-12-6-4-11)14-9-7-13(2)8-10-14/h12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMVBWWQDZOVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














